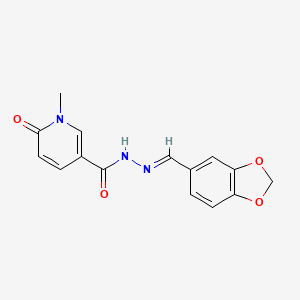

![molecular formula C15H12FNO3 B5591694 methyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5591694.png)

methyl 4-[(2-fluorobenzoyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"Methyl 4-[(2-fluorobenzoyl)amino]benzoate" is a chemical compound of interest in various scientific studies. Its structure and properties have been explored through several research methodologies, including crystallography, spectroscopy, and theoretical studies.

Synthesis Analysis

- Synthesis Techniques : The synthesis of similar compounds often involves condensation reactions and has been characterized using techniques like IR, NMR, and UV-Vis spectroscopies, as well as X-ray diffraction (Şahin et al., 2015).

Molecular Structure Analysis

- Crystal Structure : Compounds with similar molecular structures demonstrate complex sheet formations through hydrogen bonds (Portilla et al., 2007).

- Molecular Electronics : Certain isomers show a polarized molecular-electronic structure, contributing to their unique properties (Portilla et al., 2007).

Chemical Reactions and Properties

- Reactivity Descriptors : The compound's reactivity can be described using global chemical reactivity descriptors, natural population analysis, and other theoretical studies (Şahin et al., 2015).

- Intermolecular Interactions : Compounds in this category are known for their strong intermolecular interactions, particularly through hydrogen bonding, which contributes to their stability and reactivity (Atria et al., 2014).

Physical Properties Analysis

- Crystallography : X-ray crystallography has been extensively used to analyze the physical structure of such compounds, revealing complex molecular arrangements (Gabriele et al., 2006).

Chemical Properties Analysis

- Spectroscopic Properties : Spectral analysis plays a crucial role in elucidating the chemical properties of such compounds. Techniques like NMR and IR spectroscopy provide insights into their chemical environments (Şahin et al., 2015).

- Theoretical Properties : Computational chemistry, including density functional theory (DFT), is utilized to predict and analyze the chemical properties of such compounds (Murugavel et al., 2016).

Aplicaciones Científicas De Investigación

Molecular Properties and Metabolism

- Methyl 4-[(2-fluorobenzoyl)amino]benzoate, along with other substituted benzoic acids, has been studied for its molecular properties. A study revealed that these compounds primarily undergo phase II glucuronidation or glycine conjugation reactions in metabolism (Ghauri et al., 1992).

Antitumor Properties

- Novel 2-(4-aminophenyl)benzothiazoles, related to methyl 4-[(2-fluorobenzoyl)amino]benzoate, show highly selective and potent antitumor properties. Amino acid conjugation to the exocyclic primary amine function of these compounds helps overcome drug lipophilicity issues, enhancing their therapeutic potential (Bradshaw et al., 2002).

- Similar compounds have demonstrated potent cytotoxic activity in sensitive human breast cancer cell lines. The study found that fluorinated 2-(4-aminophenyl)benzothiazoles induce cytochrome P450 CYP1A1 and are biotransformed to active metabolites (Hutchinson et al., 2001).

Bioactivity of Fluorine Compounds

- A series of α-amino fluorobenzyl-phosphonates containing isoxazole moiety, related to the chemical structure of methyl 4-[(2-fluorobenzoyl)amino]benzoate, have been synthesized and showed moderate anticancer activity in vitro (Song et al., 2005).

Mechanism of Transformation in Bacteria

- The transformation of benzoates, including fluorobenzoates, by Pseudomonas putida has been studied. This bacterium can convert benzoate to catechol using enzymes encoded on the chromosome, which is relevant to understand the biodegradation pathways of compounds like methyl 4-[(2-fluorobenzoyl)amino]benzoate (Cowles et al., 2000).

Coenzyme A Ligase Activity

- Enzymes in a denitrifying Pseudomonas sp. have been found to catalyze the formation of coenzyme A thioesters of benzoate and fluorobenzoates, highlighting the biochemical transformations of these compounds (Altenschmidt et al., 1991).

Fluorescent Receptor Design

- A novel fluorescent receptor, which includes methyl 3-aminobenzoate, a compound structurally similar to methyl 4-[(2-fluorobenzoyl)amino]benzoate, demonstrates high selectivity for Cu2+ ions. This indicates the potential of similar compounds in the development of selective fluorescent sensors (Malkondu et al., 2015).

Propiedades

IUPAC Name |

methyl 4-[(2-fluorobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c1-20-15(19)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFCDDRLLQUPDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

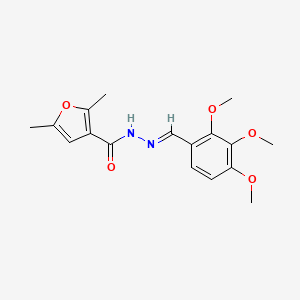

![5-(4-fluorophenyl)-N-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5591617.png)

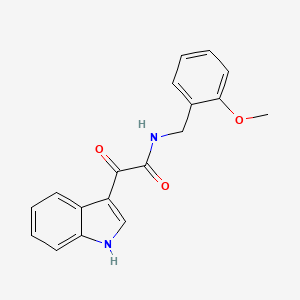

![ethyl 4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5591621.png)

![3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5591628.png)

![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5591637.png)

![N-(2,4-dimethoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5591642.png)

![N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide](/img/structure/B5591661.png)

![N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide](/img/structure/B5591681.png)

![N-ethyl-4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-pyrimidinamine](/img/structure/B5591708.png)

![4-(4-chlorobenzyl)-N-[4-(methylthio)benzylidene]-1-piperazinamine](/img/structure/B5591709.png)

![N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5591710.png)

![9-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591711.png)